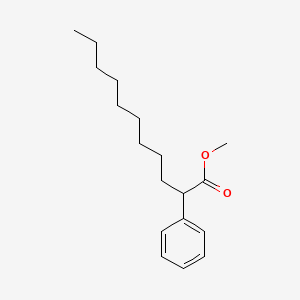

Methyl 2-phenylundecanoate

Description

Methyl 2-phenylundecanoate is a branched-chain fatty acid methyl ester characterized by an undecanoic acid backbone (11 carbons) with a phenyl group substituted at the second carbon position, esterified with methanol. Methyl esters with aromatic or branched substituents are widely studied in organic chemistry, materials science, and natural product research due to their roles as intermediates in synthesis, flavor/fragrance components, or biomarkers in gas chromatography .

Properties

CAS No. |

62425-28-9 |

|---|---|

Molecular Formula |

C18H28O2 |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

methyl 2-phenylundecanoate |

InChI |

InChI=1S/C18H28O2/c1-3-4-5-6-7-8-12-15-17(18(19)20-2)16-13-10-9-11-14-16/h9-11,13-14,17H,3-8,12,15H2,1-2H3 |

InChI Key |

BOZNIVWXRHNNML-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(C1=CC=CC=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-phenylundecanoate can be synthesized through several methods. One common approach involves the esterification of 2-phenylundecanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of the Suzuki–Miyaura coupling reaction, where a boron reagent is used to couple a phenyl group to a long-chain alkyl halide, followed by esterification with methanol .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of advanced catalysts and purification techniques further enhances the efficiency and purity of the final product.

Chemical Reactions Analysis

Friedel-Crafts Alkylation and Isomer Formation

Methyl 2-phenylundecanoate participates in carbocation-driven rearrangements during Friedel-Crafts alkylation. When reacted with benzene and methyl 10-undecenoate, five positional isomers (methyl 6–10-phenylundecanoate) form due to carbocation migration along the carbon chain .

Key findings:

-

Isomer distribution correlates with reaction conditions and carbocation stability.

-

Mass spectrometry (MS) analysis confirmed M-32 (loss of CH

OH) fragment peaks in all isomers, indicating ester bond cleavage with hydrogen transfer .

| Position of Phenyl Group | Relative Peak Proportion (%) |

|---|---|

| 6 | 22.19 |

| 7 | 24.63 |

| 8 | 26.47 |

| 9 | 24.75 |

| 10 | 22.19 |

Hydrogen Transfer Mechanisms

Hydrogen transfer occurs during ester bond cleavage in unsaturated analogs. For methyl 10-phenylundecanoate, deuterium-labeling studies revealed:

-

Deuterium incorporation from benzene into the carbon chain, confirmed by fragment peaks (e.g., C

H

D

at m/z = 111) . -

Dissociation energy preferences : C–H bonds adjacent to phenyl groups favor hydrogen transfer over C–D bonds .

MS Fragment Analysis:

| Fragment Ion | m/z | Source Contribution |

|---|---|---|

| M-CH | ||

| OH (M-32) | 244 | Primary pathway |

| M-C | ||

| H | ||

| D | ||

| 238 | Deuterium transfer |

Oxidation:

-

Carboxylic acid formation via strong oxidizers (e.g., KMnO

in acidic conditions). -

Reaction likely proceeds through α-hydrogen abstraction, forming a ketone intermediate before further oxidation.

Reduction:

-

Alcohol derivatives generated using LiAlH

in anhydrous ether. -

Ester carbonyl reduction to -CH

OH without affecting the phenyl group.

Substitution Reactions

The phenyl group’s chlorine substituent (in analogs like methyl 2-(4-chlorophenyl)undecanoate) undergoes nucleophilic substitution:

Conditions and Reagents:

-

Nucleophiles : Thiourea (NH

CSNH

) or NaN

in polar solvents. -

Outcome : Replacement of Cl with -SH or -N

groups.

Carbocation Rearrangements

During Friedel-Crafts reactions, this compound derivatives exhibit:

-

Methyl migration : Observed in deuterated analogs (e.g., methyl 9-methyldecanoate) .

-

Skeletal isomerization : Driven by carbocation stability, favoring tertiary over primary positions.

Ester Hydrolysis

Acid- or base-catalyzed hydrolysis converts the ester to 2-phenylundecanoic acid. Industrial methods use solid acid catalysts (e.g., H

SO

) in continuous flow reactors .

Scientific Research Applications

Methyl 2-phenylundecanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of methyl 2-phenylundecanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Methyl 2-Hydroxydodecanoate

- Structure: A 12-carbon chain with a hydroxyl group at position 2, esterified with methanol (C₁₃H₂₆O₃, MW: 230.34) .

- Key Differences: The hydroxyl group in place of a phenyl substituent significantly alters polarity and reactivity. Hydroxyl groups enhance hydrogen-bonding capacity, increasing solubility in polar solvents compared to the hydrophobic phenyl group in Methyl 2-phenylundecanoate.

- Safety: Classified as non-hazardous, suggesting low toxicity risks .

2-Methyl-2-Phenylpropanoyl Chloride

- Structure : A shorter-chain compound (4 carbons) with a phenyl group and a reactive acyl chloride group .

- Key Differences: The acyl chloride functional group confers high reactivity in nucleophilic substitution reactions, unlike the stable ester group in this compound. This makes it more suitable for synthetic intermediates rather than applications requiring stability.

Sandaracopimaric Acid Methyl Ester

- Structure: A diterpenoid methyl ester with a fused tricyclic framework, identified in Austrocedrus chilensis resin .

- Key Differences: The complex terpenoid backbone contrasts with the linear aliphatic chain of this compound. Such structural differences influence chromatographic retention times and biological activity.

Physical and Chemical Properties

While direct data for this compound is unavailable, trends from similar methyl esters (Table 1) highlight the impact of chain length and substituents:

Key Observations :

- Longer aliphatic chains (e.g., undecanoate vs. dodecanoate) reduce volatility, affecting gas chromatography retention times .

- Aromatic substituents like phenyl groups enhance UV absorption, making such esters detectable in HPLC with UV detectors.

Reactivity and Stability

- Ester Hydrolysis: this compound likely undergoes alkaline hydrolysis to yield 2-phenylundecanoic acid, similar to other methyl esters .

- Oxidative Stability : The phenyl group may confer resistance to oxidation compared to unsaturated esters (e.g., communic acid methyl esters in ), which are prone to autoxidation.

Research and Regulatory Considerations

- Safety Profiles: Methyl esters with simple aliphatic chains (e.g., methyl pentadecanoate) often lack hazardous classifications, whereas fluorinated analogs (e.g., PFDA salts) are regulated as substances of very high concern . This compound is expected to align with low-risk esters like Methyl 2-hydroxydodecanoate .

- Analytical Challenges: Differentiation from terpenoid esters (e.g., sandaracopimaric acid methyl ester) in gas chromatography requires precise mass spectrometry or retention index matching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.